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Compound of Interest

N-Ethyl 3-bromo-4-
Compound Name: _
methylbenzenesulfonamide

Cat. No.: B1588307

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl 3-bromo-4-
methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of N-Ethyl 3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-65-1).[1][2][3] Intended
for researchers, medicinal chemists, and drug development professionals, this document
outlines the theoretical importance and detailed experimental protocols for determining key
parameters such as melting point, solubility, lipophilicity (LogP), and the acidity constant (pKa).
The narrative emphasizes the causality behind methodological choices, ensuring that each
protocol is presented as a self-validating system. By integrating established scientific principles
with practical, field-proven insights, this guide serves as an authoritative resource for
understanding and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The
sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array
of therapeutic agents. The specific substitutions on this molecule—an N-ethyl group, a bromine
atom at the 3-position, and a methyl group at the 4-position—are strategically significant. The
bromine atom can increase lipophilicity and introduce the potential for halogen bonding, which
may enhance binding affinity to biological targets.[2] The alkyl groups (ethyl and methyl) further
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modulate these properties, influencing the molecule's overall absorption, distribution,
metabolism, and excretion (ADME) profile.

Table 1: Compound Identification

Parameter Value Source

3-bromo-N-ethyl-4-

IUPAC Name methylbenzenesulfonamid [2]
e

CAS Number 850429-65-1 [1][2]

Molecular Formula CoH12BrNO2S [1112]

Molecular Weight 278.17 g/mol [1]

| INChl Key | XHGFQYXLKWCUJI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties: Experimental
Determination

The characterization of a compound's physicochemical properties is a critical early step in drug
discovery, providing foundational data for predicting its pharmacokinetic behavior.[4][5]

Melting Point (Mp)

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity
and identity. A sharp melting range is characteristic of a pure crystalline solid, whereas
impurities typically depress and broaden this range.[6] For regulatory and quality control
purposes, two primary methods are employed: the capillary method for its simplicity and
Differential Scanning Calorimetry (DSC) for its high precision and ability to detect other thermal
events.

Experimental Protocol: Capillary Melting Point Determination This method is a common,
reliable technique for determining the melting range of a crystalline solid.[7]
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o Sample Preparation: Ensure the sample of N-Ethyl 3-bromo-4-
methylbenzenesulfonamide is completely dry and finely powdered.

o Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample,
loading it to a height of 2-3 mm.

o Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point
apparatus.[7]

» Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. This
allows for a more precise measurement in subsequent runs.[8]

o Careful Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to
about 15-20°C below the approximate melting point.

e Slow Heating: Decrease the heating rate to 1-2°C per minute.

e Observation & Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (Tz2). The melting
range is T1 — T2.[9]

Table 2: Melting Point Data

Parameter Value Method

| Melting Range | To be determined experimentally | Capillary Method / DSC |

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's
bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at
the target site. The shake-flask method is considered the "gold standard" for determining
equilibrium solubility, as it measures the true thermodynamic equilibrium between the solid and
dissolved states of the compound.[10][11]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
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System Preparation: Add an excess amount of N-Ethyl 3-bromo-4-
methylbenzenesulfonamide to a vial containing a precise volume of the desired solvent
(e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is
reached.

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled
environment (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure
equilibrium is reached.[10]

Phase Separation: After equilibration, allow the suspension to settle. Separate the
undissolved solid from the saturated solution via centrifugation and subsequent filtration
through a chemically inert filter (e.g., 0.22 um PTFE).[12]

Quantification: Accurately dilute the clear filtrate and determine the concentration of the
dissolved compound using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.[12]

Data Reporting: Express the solubility in units of mg/mL or pg/mL.
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Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Expertise & Experience: Lipophilicity is a key physicochemical property that influences a drug's
ability to cross biological membranes.[13] It is quantified by the partition coefficient (LogP) for
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the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH, which
considers all ionic species.[13] The shake-flask method, using an n-octanol/water system,
provides a direct and reliable measure of this partitioning behavior.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

» Solvent Pre-saturation: Prepare pre-saturated n-octanol by shaking it with water (or PBS for
LogD) for 24 hours. Similarly, prepare pre-saturated water (or PBS) by shaking with n-
octanol. This prevents volume changes during the experiment.

o Compound Partitioning: Dissolve a known amount of N-Ethyl 3-bromo-4-
methylbenzenesulfonamide in the pre-saturated aqueous phase. Add an equal volume of
pre-saturated n-octanol.

o Equilibration: Gently shake or rotate the mixture for a set period (e.g., 1-2 hours) to allow for
partitioning equilibrium. Avoid vigorous shaking which can cause emulsification.

e Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and
organic layers.

e Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the
concentration of the compound in each phase by HPLC.[4]

e Calculation:
o LogP/LogD = logio ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Table 3: Lipophilicity Data

Parameter Value Conditions

To be determined
LogP . n-octanol / water
experimentally

| LogD7.4 | To be determined experimentally | n-octanol / PBS (pH 7.4) |

Acidity Constant (pKa)
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Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH.
[13] For a sulfonamide, the proton on the nitrogen is weakly acidic. This ionization state
profoundly impacts solubility, membrane permeability, and receptor binding. UV-metric titration
Is a robust method for pKa determination, particularly for compounds with a UV chromophore,
as it requires a very small amount of sample.[4][5]

Experimental Protocol: UV-Metric Titration

o Sample Preparation: Prepare a stock solution of N-Ethyl 3-bromo-4-
methylbenzenesulfonamide in a suitable co-solvent (e.g., methanol) to ensure initial
solubility.

 Titration Setup: Use an automated titrator (e.g., SiriusT3) equipped with a UV-Vis
spectrophotometer.[5]

« Titration: The instrument adds precise aliquots of acid (e.g., 0.5 M HCI) and base (e.g., 0.5 M
KOH) to a solution of the compound, measuring the full UV spectrum after each addition.

o Data Analysis: The changes in the UV absorbance spectrum as a function of pH are
analyzed by specialized software. The pKa is determined by fitting the data to the
Henderson-Hasselbalch equation. The sulfonamide nitrogen is expected to have an acidic
pKa.

Synthesis Pathway

Expertise & Experience: Understanding the synthesis of a compound is crucial for identifying
potential impurities and for planning the synthesis of analogues. The most logical synthesis of
N-Ethyl 3-bromo-4-methylbenzenesulfonamide involves the reaction of a sulfonyl chloride
intermediate with ethylamine. The sulfonyl chloride is typically prepared from the corresponding
substituted toluene.

Chlorosulfonic Acid Ethylamine (CH3CH2NH2)

4-Bromotoluene CISO3H 4-Bromo-3-methyl-‘ Triethylamine N-Ethyl 3-bromo-4-m_ethyl-
benzenesulfonyl chloride benzenesulfonamide

Click to download full resolution via product page
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Caption: Plausible synthetic route to the target compound.

This two-step process begins with the chlorosulfonation of 4-bromotoluene to yield 4-bromo-3-
methylbenzenesulfonyl chloride.[14] This intermediate is then reacted with ethylamine in the
presence of a base (like triethylamine) to form the final N-ethylated sulfonamide product.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Ethyl 3-bromo-4-methylbenzenesulfonamide
should be consulted, general precautions for related compounds should be observed.[16] The
precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is classified as a corrosive material that
causes severe skin burns and eye damage and reacts with water.[17] Therefore, the final
product should be handled with care in a well-ventilated area, using appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

N-Ethyl 3-bromo-4-methylbenzenesulfonamide is a compound with significant potential in
medicinal chemistry research. This guide provides the foundational framework for its
physicochemical characterization. The experimental protocols detailed herein—for determining
melting point, solubility, LogP/LogD, and pKa—are based on industry-standard, reliable
methodologies. The data generated from these experiments are essential for predicting the
ADME properties of the molecule and for guiding its future development as a potential
therapeutic agent or research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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